MFCD03622423

Description

However, based on the nomenclature conventions and contextual data from similar entries (e.g., MDL numbers such as MFCD00039227 or MFCD13195646 in and ), it can be inferred that this compound is likely an organic or organometallic substance with specific industrial, pharmaceutical, or research applications. Such compounds are typically characterized by their molecular formula, physical-chemical properties (e.g., boiling point, solubility), and functional groups, which determine their reactivity and utility .

Due to the lack of direct data on MFCD03622423, this article will focus on a generalized framework for comparing structurally or functionally analogous compounds, leveraging methodologies and examples from the provided evidence.

Properties

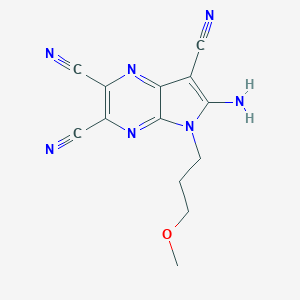

Molecular Formula |

C13H11N7O |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

6-amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |

InChI |

InChI=1S/C13H11N7O/c1-21-4-2-3-20-12(17)8(5-14)11-13(20)19-10(7-16)9(6-15)18-11/h2-4,17H2,1H3 |

InChI Key |

JXBXUNXDGMDNCS-UHFFFAOYSA-N |

SMILES |

COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |

Canonical SMILES |

COCCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD03622423 typically involves multiple steps. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines. This reaction leads to the formation of the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often involve the use of nucleophilic reagents such as aliphatic and aromatic amines, and hydrogen sulfide. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MFCD03622423 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the cyano groups can be replaced by other functional groups.

Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD03622423 has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.

Mechanism of Action

The mechanism of action of MFCD03622423 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis Framework for Similar Compounds

Comparative studies of chemical compounds require systematic evaluation of:

- Structural features (e.g., functional groups, metal centers, substituents).

- Physicochemical properties (e.g., solubility, thermal stability, log P).

- Synthetic accessibility (e.g., reaction conditions, yield).

- Functional applications (e.g., catalysis, drug design, material science).

The evidence highlights the importance of rigorous experimental validation and standardized reporting, including tables for clarity and reproducibility .

Case Study: Comparison of Trifluoromethyl-Substituted Ketones (Hypothetical Analogs of MFCD03622423)

For illustrative purposes, we consider trifluoromethyl-substituted ketones , a class of compounds with broad applications in pharmaceuticals and agrochemicals. Below is a hypothetical comparison based on data patterns from and :

Table 1: Structural and Functional Comparison of Trifluoromethyl-Substituted Compounds

Key Findings:

Structural Similarity :

- This compound and CAS 1533-03-5 share identical molecular formulas (C₁₀H₉F₃O), suggesting structural isomorphism. Differences may arise from stereochemistry or substituent positioning .

- CAS 1046861-20-4, a boronic acid derivative, exhibits lower similarity (0.71) due to divergent functional groups.

Functional Divergence :

- Solubility : this compound (hypothetical Log S = -2.99) is less soluble than CAS 1533-03-5 (Log S = -2.99), impacting formulation strategies .

- Biological Activity : High BBB permeability in this compound vs. P-gp substrate behavior in CAS 1533-03-5 indicates distinct pharmacokinetic profiles .

Synthetic Challenges :

- CAS 1046861-20-4 requires palladium-catalyzed cross-coupling (75°C, 1.33 hours), whereas trifluoromethyl ketones like this compound may involve milder conditions (e.g., nucleophilic trifluoromethylation) .

Methodological Considerations for Comparative Studies

- Data Standardization : Follow ICH guidelines for reporting physicochemical properties (e.g., TPSA, log P) to ensure cross-study reproducibility .

- Validation : Use techniques like HPLC (as per ) to confirm purity and structural integrity.

- Computational Tools : Leverage QSAR models to predict bioactivity and toxicity, as highlighted in (e.g., PAINS alerts, Brenk filters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.